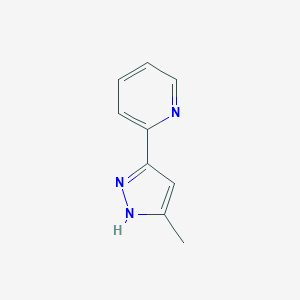

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations to facilitate its preparation in a laboratory setting.

Introduction

This compound is a bicyclic heteroaromatic compound incorporating both pyridine and pyrazole moieties. The unique electronic and structural features of this scaffold make it a valuable building block in the design of novel therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds. Its combination with the pyridine ring often leads to compounds with diverse pharmacological activities.

This guide focuses on the most common and efficient synthetic route to this compound, which proceeds via a two-step sequence: the formation of a 1,3-dicarbonyl intermediate followed by a cyclocondensation reaction.

Synthetic Pathway Overview

The principal synthetic route for this compound involves two key transformations:

-

Claisen Condensation: The synthesis commences with a Claisen-type condensation of 2-acetylpyridine with an acetate source, typically ethyl acetate, to yield the intermediate, 1-(pyridin-2-yl)butane-1,3-dione. This reaction is usually mediated by a strong base.

-

Cyclocondensation: The resulting 1,3-dicarbonyl compound is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the final pyrazole ring, affording this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 1-(Pyridin-2-yl)butane-1,3-dione

This procedure details the Claisen condensation of 2-acetylpyridine with ethyl acetate.

Reaction Scheme:

An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS Number: 27305-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a particular focus on its role as a phosphodiesterase 10A (PDE10A) inhibitor. Experimental protocols and pathway diagrams are included to support further research and development efforts.

Physicochemical Properties

This compound, also known as MPP, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below. While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, the provided data is based on computational predictions and information from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 27305-70-0 | [2] |

| Molecular Formula | C₉H₉N₃ | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-(3-methyl-1H-pyrazol-5-yl)pyridine, MPP | [2] |

| Physical Form | White to off-white solid | [1] |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis

The primary synthetic route to this compound involves the condensation of a 1,3-dicarbonyl compound with hydrazine. Specifically, the reaction of 1-(pyridin-2-yl)butane-1,3-dione (also known as 2-acetoacetylpyridine) with hydrazine hydrate is a common and effective method.

Experimental Protocol: Synthesis from 2-Acetoacetylpyridine

This protocol is a generalized procedure based on common methods for pyrazole synthesis.

Materials:

-

1-(Pyridin-2-yl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available. The following tables provide predicted and expected values based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.6 | d | Pyridine H6 |

| ~7.8 | t | Pyridine H4 |

| ~7.7 | d | Pyridine H3 |

| ~7.2 | m | Pyridine H5 |

| ~6.5 | s | Pyrazole H4 |

| ~2.4 | s | Methyl (CH₃) |

| 12-13 | br s | Pyrazole NH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | Pyridine C2 |

| ~149 | Pyridine C6 |

| ~148 | Pyrazole C3/C5 |

| ~142 | Pyrazole C3/C5 |

| ~137 | Pyridine C4 |

| ~122 | Pyridine C5 |

| ~120 | Pyridine C3 |

| ~105 | Pyrazole C4 |

| ~12 | Methyl (CH₃) |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3300 | N-H stretch (pyrazole) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (methyl) |

| 1580-1610 | C=N, C=C stretch (pyridine, pyrazole) |

| 1400-1500 | C=C stretch (aromatic) |

Mass Spectrometry (Expected)

| m/z | Assignment |

| 159 | [M]⁺ (Molecular Ion) |

| 130 | [M - N₂H]⁺ |

| 104 | [M - C₂H₃N₂]⁺ |

| 78 | [Pyridine]⁺ |

Biological Activity and Signaling Pathway

This compound is recognized for its activity as a selective inhibitor of phosphodiesterase 10A (PDE10A).

Mechanism of Action: PDE10A Inhibition

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. This enzyme is highly expressed in the medium spiny neurons of the brain's striatum.

By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP. The resulting increase in intracellular levels of these cyclic nucleotides leads to the activation of downstream protein kinases: Protein Kinase A (PKA) by cAMP and Protein Kinase G (PKG) by cGMP. This enhanced signaling cascade is being investigated for its therapeutic potential in treating neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

References

physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

This technical guide provides a comprehensive overview of the known . The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory investigation and synthesis.

Compound Identity and Structure

IUPAC Name: this compound[1][2] CAS Number: 19959-77-4[1][2] Molecular Formula: C₉H₉N₃[1][3] Molecular Weight: 159.19 g/mol [1][3] Chemical Structure:

The molecule consists of a pyridine ring linked at the 2-position to the 3-position of a 5-methyl-1H-pyrazole ring.

Physical and Chemical Properties

Table 1: Computed Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 159.19 g/mol | [1] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 159.079647300 Da | [1] |

| Monoisotopic Mass | 159.079647300 Da | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

| Formal Charge | 0 |[1] |

Chemical Synthesis

The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative[4]. For this compound, a common synthetic route starts from a 1,3-diketone, such as 1-(pyridin-2-yl)butane-1,3-dione, which is then reacted with hydrazine hydrate.[5][6]

Caption: General synthesis workflow for pyrazole derivatives.

Biological Activity and Applications

This compound is noted for its potential therapeutic applications and serves as a valuable building block in medicinal chemistry.[7]

-

Enzyme Inhibition: It has been identified as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in intracellular signaling. This makes it a compound of interest for developing treatments for neurological disorders and certain types of cancer where this enzyme's pathway is significant.[7]

-

Drug Development: Due to its activity as a PDE10A inhibitor, it is used as a lead compound in drug development programs.[7]

-

Synthetic Building Block: The molecule is utilized as a precursor in the synthesis of more complex, biologically active compounds, contributing to the development of novel pharmaceutical agents.[7]

Experimental Protocols

While specific experimental data for this compound is sparse, the following sections detail standard methodologies for characterizing a novel organic compound like this compound.

Melting Point Determination

The melting point is a crucial physical property for identifying and assessing the purity of a crystalline solid.[8] A sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas a broad melting range at a depressed temperature suggests the presence of impurities.[9]

Methodology (Using a Mel-Temp Apparatus):

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10][11]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Insert a calibrated thermometer into the designated well.

-

Initial Determination: Heat the block rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block quickly until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.[11]

Solubility Characterization

Determining the solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[12][13]

Methodology:

-

Test in Water: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves, test the solution's pH with litmus or pH paper to determine if it is a water-soluble acid, base, or neutral compound.[12][14]

-

Test in 5% NaOH: If the compound is insoluble in water, add 25 mg to a test tube with 0.75 mL of 5% NaOH solution. Solubility indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[13]

-

Test in 5% NaHCO₃: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weak base suggests a strongly acidic functional group like a carboxylic acid.[12][14]

-

Test in 5% HCl: If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[12][13]

-

Test in Concentrated H₂SO₄: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon like an alkene or alkyne.[13]

Caption: Decision workflow for solubility-based classification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[15] A combination of 1D and 2D NMR experiments is typically required for unambiguous structure determination.[15]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts to 0 ppm.[15][16]

-

1D ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[17][18]

-

1D ¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[9][17]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect coupled protons, helping to establish connectivity within molecular fragments.[17]

-

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning specific protons to their corresponding carbons.[17]

-

Data Analysis and Structure Elucidation: The data from all experiments are pieced together. COSY identifies proton-proton connectivities, HSQC links protons to carbons, and the ¹³C/DEPT data completes the carbon skeleton. This combined information allows for the complete and unambiguous determination of the molecular structure.[15]

Caption: Logical workflow for molecular structure elucidation using NMR.

References

- 1. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19959-77-4 [sigmaaldrich.com]

- 3. This compound | CAS: 27305-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 27305-70-0,this compound | lookchem [lookchem.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. web.mit.edu [web.mit.edu]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure Elucidation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the spectroscopic and crystallographic data, along with the experimental protocols used for its synthesis and characterization.

Introduction

This compound is a bicyclic aromatic compound containing both a pyridine and a pyrazole ring. This structural motif is found in a variety of biologically active molecules and ligands for metal complexes. Accurate structure elucidation is paramount for understanding its chemical properties, reactivity, and potential applications. This guide synthesizes available data to provide a definitive structural assignment.

Synthesis

The most common synthetic route to this compound involves the condensation of a β-diketone with a hydrazine derivative. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(Pyridin-2-yl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) is prepared in absolute ethanol.

-

To this solution, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature with continuous stirring.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

Spectroscopic Data and Analysis

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structure elucidation of organic molecules. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.61 | d | 4.8 | 1H | H-6' |

| 7.72 | td | 7.7, 1.8 | 1H | H-4' |

| 7.65 | d | 7.9 | 1H | H-3' |

| 7.18 | ddd | 7.5, 4.8, 1.2 | 1H | H-5' |

| 6.75 | s | - | 1H | H-4 |

| 2.40 | s | - | 3H | CH3 |

| ~12.5 (broad) | s | - | 1H | NH |

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 151.1 | C-3 |

| 149.3 | C-6' |

| 149.0 | C-2' |

| 142.5 | C-5 |

| 136.8 | C-4' |

| 122.9 | C-5' |

| 120.2 | C-3' |

| 106.5 | C-4 |

| 11.5 | CH3 |

Note: Assignments are based on predicted values and data from structurally similar compounds. 2D NMR experiments such as HSQC and HMBC would be required for definitive assignment.

Relationship between NMR Techniques for Structural Elucidation:

Interplay of NMR techniques for structure determination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]+ (m/z) | Key Fragments (m/z) |

| Electrospray Ionization (ESI) | Positive | 160.0869 | 133, 105, 78 |

The molecular ion peak at m/z 160.0869 corresponds to the protonated molecule [C9H9N3+H]+, confirming the molecular formula. The fragmentation pattern can be rationalized by the loss of neutral fragments from the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: FT-IR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3150-3000 | Broad | N-H stretching (pyrazole) |

| ~3050-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Weak | C-H stretching (methyl) |

| ~1600-1450 | Strong, multiple bands | C=C and C=N stretching (aromatic rings) |

| ~1400 | Medium | C-H bending (methyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Vis Spectroscopic Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| ~250 | ~15,000 | π → π |

| ~280 | ~10,000 | π → π |

The observed absorption bands are characteristic of π → π* transitions within the conjugated aromatic system.

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as that of 4-(5-methyl-1H-pyrazol-3-yl)pyridine monohydrate, provides valuable insights into the expected molecular geometry.

Expected Structural Features:

-

The pyridine and pyrazole rings are expected to be nearly coplanar to maximize π-system conjugation.

-

The C-N and C-C bond lengths within the rings will exhibit values intermediate between single and double bonds, characteristic of aromatic systems.

-

The presence of intermolecular hydrogen bonding involving the pyrazole N-H is anticipated in the solid state.

Logical Flow of Structure Elucidation:

Overall workflow for the structure elucidation process.

Conclusion

The collective evidence from NMR, MS, IR, and UV-Vis spectroscopy, in conjunction with structural data from related compounds, provides a consistent and unambiguous elucidation of the structure of this compound. The presented data and protocols offer a valuable resource for researchers working with this compound and its derivatives.

An In-depth Technical Guide to 2-(5-methyl-1H-pyrazol-3-yl)pyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic organic compound of significant interest in medicinal chemistry. The document details the initial synthesis, key physicochemical properties, and its role as a crucial building block in the development of therapeutic agents, particularly as an inhibitor of phosphodiesterase 10A (PDE10A) and a modulator of the M4 muscarinic acetylcholine receptor (M4 mAChR). Detailed experimental protocols and relevant signaling pathways are also presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, a molecule featuring a pyridine ring linked to a 5-methyl-1H-pyrazole moiety, has emerged as a privileged scaffold in the design of biologically active compounds. Its structural features allow for versatile interactions with various biological targets, leading to its exploration in a range of therapeutic areas, including neurodegenerative disorders and oncology. This guide aims to consolidate the current knowledge on its discovery, synthesis, and foundational role in drug development.

Discovery and History

The first synthesis of this compound can be traced back to the exploration of pyrazole-containing compounds. The foundational chemistry for its creation lies in the reaction of a 1,3-dicarbonyl compound with hydrazine. Specifically, the synthesis of this compound is achieved through the condensation of 1-(pyridin-2-yl)butane-1,3-dione with hydrazine. This reaction, a classic example of pyrazole synthesis, laid the groundwork for the availability of this versatile chemical entity for further investigation.

While the exact date and the specific researchers who first isolated and characterized this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of pyrazole chemistry. The significance of this compound grew as its potential as a ligand and a pharmacophore was recognized in the late 20th and early 21st centuries, coinciding with the rise of high-throughput screening and rational drug design. Its utility as a synthetic intermediate has since been noted in numerous patents and research articles focusing on the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| CAS Number | 19959-77-4, 27305-70-0 | [1] |

| Physical Form | White to off-white solid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | Room Temperature | [2] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 159.07964730 g/mol | [1] |

| Monoisotopic Mass | 159.07964730 g/mol | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 199 | [1] |

Experimental Protocols

The primary method for the synthesis of this compound involves the cyclocondensation of a β-diketone with hydrazine. The following is a detailed experimental protocol based on established chemical principles for pyrazole synthesis.

Synthesis of this compound

Materials:

-

1-(Pyridin-2-yl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(pyridin-2-yl)butane-1,3-dione (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Relevant Signaling Pathways

This compound serves as a critical scaffold in the development of novel therapeutic agents due to its ability to interact with key biological targets. Two prominent examples are its roles as an inhibitor of phosphodiesterase 10A (PDE10A) and as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).

Inhibition of Phosphodiesterase 10A (PDE10A)

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, which can modulate various downstream signaling pathways. This mechanism is of particular interest for the treatment of neurological and psychiatric disorders.

Caption: PDE10A inhibition signaling pathway.

Modulation of M4 Muscarinic Acetylcholine Receptor (M4 mAChR)

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Positive allosteric modulators of the M4 receptor do not directly activate the receptor but enhance the effect of the endogenous ligand, acetylcholine. This modulation can lead to therapeutic benefits in conditions such as schizophrenia and other neuropsychiatric disorders. Derivatives of this compound have been identified as effective M4 mAChR PAMs.

Caption: M4 mAChR positive allosteric modulation pathway.

Conclusion

This compound is a foundational molecule in modern medicinal chemistry, with a straightforward and accessible synthesis. Its history is intertwined with the broader development of pyrazole chemistry, and its importance has grown with the discovery of its utility in targeting key proteins in the central nervous system. This technical guide provides researchers and drug development professionals with a solid foundation of its discovery, properties, synthesis, and its role in the modulation of important signaling pathways, thereby facilitating its continued exploration in the quest for novel therapeutics.

References

tautomerism in 3(5)-substituted pyrazoles

An In-depth Technical Guide to Tautomerism in 3(5)-Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds. A key feature of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism, a phenomenon that can profoundly influence their physicochemical properties, reactivity, and biological activity.[1] For asymmetrically substituted pyrazoles, such as the 3(5)-substituted variants, this tautomerism results in two distinct isomers that can coexist in equilibrium. Understanding, quantifying, and controlling this tautomeric equilibrium is crucial for the rational design of pyrazole-containing pharmaceuticals. This guide provides a comprehensive overview of the core principles of , the factors that influence the equilibrium, and the experimental and computational methods used for its characterization.

The Annular Tautomerism of 3(5)-Substituted Pyrazoles

The annular prototropic involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (N1 and N2). This results in an equilibrium between two tautomeric forms, as depicted below. The position of the substituent is designated relative to the protonated nitrogen atom.[1]

The proton transfer is typically an intermolecular process, often mediated by solvent molecules or other pyrazole molecules, with an energy barrier significantly lower than that of an intramolecular shift.[1][2] The position of this equilibrium is not static and is highly dependent on a variety of internal and external factors.

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over the other is dictated by the relative thermodynamic stability of the two forms. This stability is influenced by a combination of electronic and steric effects of the substituent, as well as interactions with the surrounding environment.

Substituent Effects

The electronic nature of the substituent at the C3/C5 position is a primary determinant of the tautomeric preference.

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyrazole ring, such as amino (-NH2), hydroxyl (-OH), and alkyl groups (-CH3), tend to stabilize the tautomer where the substituent is at the C3 position.[3][4]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carbonyl-containing moieties (-COOH, -CHO) generally favor the tautomer with the substituent at the C5 position.[1][3]

Solvent Effects

The solvent environment plays a critical role in modulating the tautomeric equilibrium. The polarity, acidity, and hydrogen-bonding capabilities of the solvent can differentially solvate and stabilize the two tautomers.

-

Polar Solvents: More polar solvents can influence the equilibrium, and the specific interactions (e.g., hydrogen bonding) can favor one tautomer over the other. For instance, in some cases, a tautomeric equilibrium has been observed in DMSO, while a single tautomer is present in less polar solvents.[1]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both the "pyrrole-like" NH and the "pyridine-like" N of the pyrazole ring, influencing the proton transfer barrier and the relative stability of the tautomers.[1]

Temperature

Temperature can affect the tautomeric equilibrium, particularly when the energy difference between the two tautomers is small. In NMR spectroscopy, lowering the temperature is a common technique to slow down the rate of proton exchange, allowing for the observation and quantification of individual tautomers.[5]

Physical State (Solution vs. Solid)

The tautomeric preference can differ significantly between the solution and solid states. In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, often lead to the presence of a single, thermodynamically favored tautomer.[1][6] In solution, the greater molecular freedom allows for a dynamic equilibrium between the two forms.

Experimental and Computational Characterization

A combination of experimental and computational techniques is typically employed to provide a comprehensive understanding of the .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.[7] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to identify the predominant tautomer or quantify the ratio of tautomers in equilibrium. At room temperature, rapid proton exchange between the two tautomers often leads to averaged signals in the NMR spectrum.[6] However, at low temperatures, this exchange can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The ratio of the tautomers can then be determined by integrating these separate signals.[5][8]

X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[5] This technique allows for the precise localization of all atoms, including the tautomeric proton, thus definitively identifying which tautomer is present in the crystal lattice. It is the gold standard for solid-state tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two tautomers will have different electronic transitions and thus different absorption spectra.[9] However, the absorption bands of the two tautomers often overlap, making direct analysis challenging.[10] Deconvolution techniques can be applied to the overlapping spectra to estimate the contribution of each tautomer to the overall spectrum.[11]

Computational Chemistry

Quantum chemistry calculations, particularly Density Functional Theory (DFT) and ab initio methods like Møller–Plesset (MP2) perturbation theory, are invaluable for predicting the relative stabilities of tautomers.[3][12] These methods can calculate the ground-state energies of the tautomers in the gas phase or in solution (using continuum solvation models), providing an estimate of the equilibrium constant.[13] Calculated NMR chemical shifts (e.g., using the GIAO method) can also aid in the assignment of experimental spectra.[5]

Quantitative Data on Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric equilibria of selected 3(5)-substituted pyrazoles from the literature.

Table 1: Tautomeric Equilibrium of 3(5)-Phenyl- and 3(5)-Methyl-5(3)-phenylpyrazole

| Compound | Solvent | Temperature (°C) | Tautomer Ratio (3-substituted : 5-substituted) | KT ([5-sub]/[3-sub]) | Reference |

| 3(5)-Phenylpyrazole | THF-d8 | -80 | 83 : 17 | 0.20 | [5] |

| 3(5)-Methyl-5(3)-phenylpyrazole | THF-d8 | -80 | 67 (3-Me-5-Ph) : 33 (3-Ph-5-Me) | 0.49 | [5] |

Table 2: Tautomeric Preference of 3(5)-Substituted Pyrazoles in Solid State and Solution

| Compound | Substituent 1 | Substituent 2 | Solid-State Tautomer (from X-ray) | Solution (CDCl3, DMSO-d6, CD3OD) Tautomer Preference | Reference |

| N-methyl 5-methyl-1H-pyrazole-3-carboxamide | -CH3 | -CONHCH3 | 3-CONHCH3 tautomer | 3-CONHCH3 tautomer | [1] |

| Methyl 3-amino-1H-pyrazole-5-carboxylate | -NH2 | -COOCH3 | - | Equilibrium observed in DMSO | [1] |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate | -NO2 | -COOCH3 | 5-COOCH3 tautomer | 5-COOCH3 tautomer | [1] |

| 3(5)-Aminopyrazole | -NH2 | -H | - | ~75% 3-amino tautomer in H2O at 25°C | [3] |

Detailed Experimental Protocols

Quantitative NMR Spectroscopy for Tautomer Ratio Determination

This protocol describes the use of low-temperature ¹H NMR to determine the tautomeric equilibrium constant.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 3(5)-substituted pyrazole.

-

Dissolve the sample in a deuterated solvent known to have a low freezing point (e.g., THF-d8, CD2Cl2, or methanol-d4) in a 5 mm NMR tube to a final concentration of ~10-20 mM.

-

Ensure the solvent is free of water and acidic or basic impurities, which can catalyze proton exchange.

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Calibrate the probe temperature using a standard sample (e.g., methanol).

-

Cool the sample to a low temperature where the N-H proton exchange is slow on the NMR timescale (e.g., -80 °C). This temperature will need to be determined empirically for each compound.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with minimal baseline correction and phasing.

-

Identify pairs of well-resolved signals corresponding to each tautomer. Protons on or near the substituents at C3 and C5 are often the most sensitive to the tautomeric form.

-

Carefully integrate the signals corresponding to each tautomer.

-

Calculate the tautomer ratio by comparing the integrals of corresponding protons in each tautomer. For a given proton, Ratio = IntegralTautomer A / IntegralTautomer B.

-

The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

-

Single-Crystal X-Ray Crystallography

This protocol outlines the general steps for determining the solid-state structure of a pyrazole tautomer.

-

Crystal Growth:

-

Ensure the pyrazole sample is highly pure (>98%).

-

Screen various solvents and solvent systems to find conditions where the compound is moderately soluble.

-

Common crystallization techniques include:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free location.

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small open vial. Place this vial inside a larger sealed container that contains a more volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, causing crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

-

Crystal Mounting and Data Collection:

-

Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) that is free of defects.

-

Mount the crystal on a suitable goniometer head.

-

Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Collect a full sphere of diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms, including the tautomeric N-H proton, from the difference Fourier map. The unambiguous location of this proton confirms the tautomeric form.

-

UV-Vis Spectroscopic Analysis

This protocol provides a framework for analyzing tautomeric mixtures using UV-Vis spectroscopy.

-

Sample Preparation and Measurement:

-

Prepare stock solutions of the pyrazole in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol).

-

Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Acquire the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.

-

-

Data Analysis:

-

Examine the spectra for changes in the position of the maximum absorbance (λmax) and the appearance of shoulders or new bands in different solvents, which can indicate a shift in the tautomeric equilibrium.

-

If the spectra of the pure tautomers are not known, chemometric methods such as deconvolution or multivariate curve resolution can be used to resolve the overlapping spectra of the two tautomers.

-

This involves fitting the experimental spectrum to a sum of theoretical band shapes (e.g., Gaussian or Lorentzian), where each band corresponds to an electronic transition of one of the tautomers.

-

The relative areas of the bands corresponding to each tautomer can be used to estimate the tautomer ratio in each solvent.

-

Implications in Drug Development

The tautomeric form of a pyrazole-containing drug candidate can have a significant impact on its properties:

-

Receptor Binding: The two tautomers have different shapes and hydrogen bonding patterns (donor/acceptor sites), which can lead to different binding affinities and selectivities for a biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and pKa can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Intellectual Property: The ability to isolate or preferentially form a single, more active tautomer can have important implications for patent protection.

Therefore, a thorough understanding and characterization of the tautomeric behavior of pyrazole-based drug candidates is an essential component of the drug discovery and development process.

Conclusion

The annular prototropic tautomerism of 3(5)-substituted pyrazoles is a fundamental aspect of their chemistry with significant implications for their application, particularly in drug development. The position of the tautomeric equilibrium is a delicate balance of substituent effects, solvent interactions, and physical state. A multi-faceted approach, combining high-resolution experimental techniques like NMR and X-ray crystallography with the predictive power of computational chemistry, is essential for a comprehensive understanding of this phenomenon. The detailed protocols and data presented in this guide provide a framework for researchers to effectively characterize and, ultimately, control the tautomeric behavior of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 5. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. How To [chem.rochester.edu]

- 13. Study of binding energies using DFT methods, vibrational frequencies and solvent effects in the interaction of silver ions with uracil tautomers - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to Pyrazole-Pyridine Compounds with the Molecular Formula C9H9N3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of pyrazole-pyridine compounds corresponding to the molecular formula C9H9N3. Pyrazole and its fused derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This guide focuses on the nomenclature, synthesis, and biological evaluation of these heterocyclic systems, presenting quantitative data and detailed experimental protocols relevant to drug discovery and development.

Introduction to Pyrazole-Pyridine Scaffolds

Pyrazole-pyridine systems are bicyclic N-heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring.[4] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The structural diversity arising from different fusion patterns and substituent positions allows for fine-tuning of their pharmacological profiles. This guide specifically addresses isomers with the formula C9H9N3, providing a technical overview for researchers in the field.

Nomenclature and Isomerism of C9H9N3 Pyrazole-Pyridine Compounds

The molecular formula C9H9N3 can represent several constitutional isomers of pyrazole-pyridine compounds, where the core scaffold is typically substituted with a methyl group. The IUPAC nomenclature depends on the specific arrangement of the atoms and the point of attachment between the two rings.

Several isomers exist, including:

-

Substituted Pyrazolyl-pyridines: Where a pyrazole ring is a substituent on a pyridine ring (or vice-versa).

-

Fused Pyrazolopyridines: Where the pyrazole and pyridine rings share a bond. There are five possible congeners for the fused system: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[4]

A common example found in chemical databases for C9H9N3 is 2-(5-methyl-1H-pyrazol-3-yl)pyridine .[6] Other potential isomers include various substituted pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[2][4]

Table 1: Representative Isomers of C9H9N3 Pyrazole-Pyridine

| IUPAC Name | PubChem CID | Molecular Formula | Canonical SMILES |

|---|---|---|---|

| This compound | 2755568 | C9H9N3 | CC1=CC(=NN1)C2=CC=CC=N2[6] |

| 2-(1-methyl-1H-pyrazol-5-yl)pyridine | 16216708 | C9H9N3 | CN1C=CC(=C1)C2=CC=CC=N2[7] |

| 2-methyl-6-(1H-pyrazol-3-yl)pyridine | 1124729 | C9H9N3 | CC1=CC=CC(=N1)C2=CC=NN2[8] |

| 2-(5-methyl-1H-pyrazol-1-yl)pyridine | 58975469 | C9H9N3 | CC1=CC=NN1C2=CC=CC=N2[9] |

Synthesis and Experimental Protocols

The synthesis of pyrazole-pyridine derivatives can be achieved through various strategies, often involving cyclocondensation reactions or the construction of one ring onto a pre-existing partner ring.

A primary method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[5] For fused systems like pyrazolopyridines, multi-component reactions or sequential annulation strategies are often employed.[10]

Caption: Generalized workflow for the synthesis of pyrazole-pyridine compounds.

An efficient method for synthesizing pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines through a sequence involving a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.[11][12]

Step 1: Synthesis of Pyridinyl Keto Esters (Intermediate B)

-

Starting materials are readily available 2-chloro-3-nitropyridines (Intermediate C as per retrosynthesis).

-

These undergo a conventional SNAr process to be converted to pyridinyl keto esters.[11]

Step 2: Azo-coupling, Deacylation, and Pyrazole Ring Annulation (One-Pot Procedure)

-

The pyridinyl keto ester undergoes a Japp-Klingemann reaction.

-

The process involves an initial azo-coupling in the presence of pyridine.

-

This is followed by a one-pot cyclization achieved by the addition of pyrrolidine at 40 °C.[11]

-

This sequence combines azo-coupling, deacylation, and pyrazole ring formation in a single efficient step to yield the target pyrazolo[4,3-b]pyridine.[11][12]

Caption: Experimental workflow for Pyrazolo[4,3-b]pyridine synthesis.

Pharmacological Activity and Applications

Derivatives of pyrazole-pyridine are actively investigated for their potential as therapeutic agents, particularly in oncology.[13]

Many substituted pyrazolopyridines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[13] Compounds with a 3-phenylpyrazolo[3,4-c]pyridine scaffold, for instance, have demonstrated potent cytotoxic activity.[13]

Table 2: Antiproliferative Activity (IC50) of Selected Pyrazolo[3,4-c]pyridine Derivatives

| Compound | MIA PaCa-2 (μM) | PC-3 (μM) | SCOV3 (μM) |

|---|---|---|---|

| Derivative A | 1.2 | 0.87 | 1.5 |

| Derivative B | 3.5 | 2.1 | 4.3 |

| Derivative C | 0.95 | 1.1 | 1.3 |

(Data is representative of potent compounds from the class, adapted from studies on 3,5,7-trisubstituted pyrazolo[3,4-c]pyridines)[13]

Some of the most potent pyrazole-pyridine compounds exert their antiproliferative effects by interfering with the cell cycle. Studies have shown that certain derivatives can cause an accumulation of cells in the G0/G1 phase, thereby inhibiting cell division and proliferation.[13]

Caption: Mechanism of action showing cell cycle arrest at the G0/G1 phase.

Conclusion

The C9H9N3 pyrazole-pyridine scaffold represents a versatile and pharmacologically significant class of compounds. Their synthesis is achievable through robust chemical methods like cyclocondensation and the Japp-Klingemann reaction. The demonstrated antiproliferative activity and specific mechanisms of action, such as cell cycle arrest, underscore their potential as lead compounds in the development of new anticancer therapeutics. This guide provides a foundational overview for researchers aiming to explore the synthesis and application of these promising heterocyclic systems.

References

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(1-methyl-1H-pyrazol-5-yl)pyridine | C9H9N3 | CID 16216708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-methyl-6-(1H-pyrazol-3-yl)pyridine | C9H9N3 | CID 1124729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 2-(5-methyl-1h-pyrazol-1-yl)pyridine (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(5-methyl-1H-pyrazol-3-yl)pyridine. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility characteristics inferred from synthesis and purification methods, alongside standardized experimental protocols for determining solubility.

Qualitative Solubility Profile

The solubility of pyrazole itself is higher in organic solvents like ethanol, methanol, and acetone compared to water.[2] Generally, for N-heterocyclic compounds, increasing the carbon chain length decreases solubility in polar solvents.[1] The solubility of pyrazole derivatives is influenced by factors such as molecular weight, crystal structure, and the nature of substituents.

Based on solvents mentioned in synthetic and crystallographic literature for similar pyridine-pyrazole structures, a qualitative solubility profile can be estimated.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale / Context from Literature |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Alcohols are common solvents for reactions involving pyrazole and pyridine derivatives, suggesting good solubility.[3] |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | These solvents are capable of dissolving a wide range of polar and non-polar compounds and are frequently used in the synthesis of heterocyclic compounds. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds.[4] | |

| Tetrahydrofuran (THF) | Likely Soluble | THF is mentioned as a solvent in the synthesis of related bis(pyrazol-1-yl)methyl]pyridine compounds, indicating it can dissolve the reactants. | |

| Non-Polar | Hexane, Cyclohexane | Likely Sparingly Soluble to Insoluble | Non-polar solvents are generally poor solvents for polar compounds. Hexane is often used as an anti-solvent to induce crystallization of similar compounds from more polar solvents like THF. |

| Diethyl Ether | Likely Sparingly Soluble | Diethyl ether has low polarity and is often used for extraction and precipitation of related heterocyclic compounds. | |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | DCM is a versatile solvent capable of dissolving moderately polar compounds and is commonly used in organic synthesis and chromatography. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[2][5]

This method determines the equilibrium solubility of a compound in a solvent, which is a fundamental physicochemical property.[5][6]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[7]

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove all undissolved particles.

-

Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Kinetic solubility is often measured in high-throughput screening to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous or organic medium.[2][4][8]

Objective: To determine the concentration at which this compound precipitates when diluted from a concentrated DMSO stock into a target solvent.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Target organic solvent(s)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting light scattering (nephelometry) or UV absorbance

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Solvent Addition: Dispense the target organic solvent into the wells of a microplate.

-

Compound Addition: Add small volumes of the DMSO stock solution to the solvent in the microplate wells in increasing concentrations.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

-

Precipitation Detection: Measure the turbidity (light scattering) in each well using a nephelometric plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternative Quantification: Alternatively, after incubation, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or UV-Vis spectroscopy.[2]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the thermodynamic solubility determination using the shake-flask method.

Workflow for Thermodynamic Solubility Determination.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. enamine.net [enamine.net]

- 3. This compound | C9H9N3 | CID 2755568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. quora.com [quora.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for 2-(5-methyl-1H-pyrazol-3-yl)pyridine in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its coordination complexes in transition metal-catalyzed reactions. The information is curated for professionals in chemical research and drug development.

Introduction

This compound is a versatile bidentate N,N-ligand that has garnered interest in coordination chemistry and catalysis. Its structure, featuring a pyridine ring linked to a pyrazole moiety, allows for the formation of stable chelate complexes with a variety of transition metals. These complexes have shown potential in various catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be readily tuned by modifying the pyrazole and pyridine rings, offering opportunities to modulate the catalytic activity and selectivity of the corresponding metal complexes.

Application 1: Transfer Hydrogenation of Ketones

Complexes of 2-(pyrazolyl)pyridine derivatives with transition metals such as iron(II) and nickel(II) have demonstrated catalytic activity in the transfer hydrogenation of ketones. These reactions typically utilize a hydrogen donor, such as isopropanol, to reduce the carbonyl group. The following sections detail the catalytic performance and a general experimental protocol based on analogous systems.[1]

Data Presentation

Table 1: Catalytic Performance of an Analogous Iron(II) Complex in Transfer Hydrogenation of Acetophenone

| Catalyst | Substrate | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) |

| [Fe(2-pyrazolyl(methyl)pyridine)Br₂] | Acetophenone | 2-propanol | KOtBu | 82 | 24 | >95 |

Note: Data is based on the performance of a closely related 2-pyrazolyl(methyl)pyridine ligand system as a proxy for the catalytic potential of this compound complexes.[1]

Experimental Workflow

Caption: Experimental workflow for transfer hydrogenation.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Materials:

-

This compound

-

Iron(II) bromide (FeBr₂)

-

Acetophenone

-

2-Propanol (anhydrous)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous solvents (e.g., THF, DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, add this compound (0.1 mmol) and FeBr₂ (0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous 2-propanol (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex in solution.

-

-

Catalytic Reaction:

-

To the catalyst solution, add acetophenone (10 mmol) and potassium tert-butoxide (1 mmol).

-

Seal the Schlenk flask and heat the reaction mixture to 82 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

-

-

Work-up and Product Isolation:

-

After completion of the reaction (e.g., 24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding 1 M HCl (10 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-phenylethanol.

-

Application 2: Dehydrogenation of Formic Acid

Iridium complexes featuring pyridyl-pyrazole ligands have been identified as effective catalysts for the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage.[2][3][4][5] These catalysts can operate in aqueous solutions and exhibit high turnover numbers (TON) and turnover frequencies (TOF).

Data Presentation

Table 2: Catalytic Performance of an Analogous Iridium(III) Complex in Formic Acid Dehydrogenation

| Catalyst | Substrate | Solvent | Temp (°C) | TON | TOF (h⁻¹) |

| [Cp*Ir(2-(1H-pyrazol-3-yl)pyridine)Cl]Cl | Formic Acid (8 M) | Water | 80 | >1,000,000 | up to 110,000 |

Note: Data is based on the performance of the closely related 2-(1H-pyrazol-3-yl)pyridine ligand system, suggesting the potential of this compound in this application.[2][3]

Signaling Pathway for Catalytic Dehydrogenation

Caption: Proposed catalytic cycle for formic acid dehydrogenation.

Experimental Protocol: Formic Acid Dehydrogenation

Materials:

-

[CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl)

-

This compound

-

Formic acid (8 M aqueous solution)

-

Deionized water

Procedure:

-

Catalyst Preparation:

-

In a glovebox, dissolve [Cp*IrCl₂]₂ (0.005 mmol) and this compound (0.01 mmol) in deionized water (5 mL) in a two-necked flask.

-

Stir the solution at 80 °C for 1 hour to form the iridium catalyst.

-

-

Catalytic Reaction:

-

Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 80 °C).

-

Inject the 8 M formic acid solution (10 mL) into the flask.

-

Measure the volume of evolved gas (H₂ and CO₂) using a gas burette or a mass flow meter.

-

-

Analysis:

-

Analyze the composition of the evolved gas by Gas Chromatography to determine the ratio of H₂ to CO₂.

-

Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of evolved gas and the catalyst loading.

-

Application 3: Water Oxidation

Copper complexes with ligands containing pyrazole and pyridine moieties have been investigated as catalysts for water oxidation, a crucial step in artificial photosynthesis.[6][7][8] These catalysts can mediate the oxidation of water to produce oxygen, driven by either chemical oxidants or electrochemical potential.

Data Presentation

Table 3: Catalytic Performance of an Analogous Copper(I) Complex in Chemical Water Oxidation

| Catalyst | Oxidant | Solvent | pH | TON | TOF (s⁻¹) |

| --INVALID-LINK-- | (NH₄)₂Ce(NO₃)₆ | Acetonitrile/Water | 1 | 4.6 | 0.31 |

Note: This data is for a related bis(pyrazol-1-ylmethyl)pyridine copper complex and serves as an indicator for the potential of this compound complexes in this application.[8]

Experimental Workflow for Water Oxidation

Caption: Workflow for chemical water oxidation.

Experimental Protocol: Chemical Water Oxidation

Materials:

-

[Cu(CH₃CN)₄]PF₆

-

This compound

-

Cerium(IV) ammonium nitrate (CAN)

-

Acetonitrile (spectroscopic grade)

-

Triflic acid

-

Deionized water

Procedure:

-

Catalyst Preparation:

-

Dissolve [Cu(CH₃CN)₄]PF₆ (1 mM) and this compound (1 mM) in acetonitrile to prepare the catalyst stock solution.

-

-

Catalytic Reaction:

-

In a thermostated reaction cell, place the catalyst solution.

-

Prepare an aqueous solution of cerium(IV) ammonium nitrate (0.1 M) containing triflic acid (for pH 1).

-

Initiate the reaction by injecting the CAN solution into the reaction cell containing the catalyst.

-

Monitor the evolution of oxygen using a Clark-type electrode.

-

-

Data Analysis:

-

Calculate the initial rate of oxygen evolution from the slope of the concentration versus time plot.

-

Determine the Turnover Number (TON) and Turnover Frequency (TOF) from the total amount of oxygen produced and the catalyst concentration.

-

Conclusion

This compound is a promising ligand for the development of transition metal catalysts for a range of important chemical transformations. The application notes and protocols provided herein, based on closely related systems, offer a solid foundation for researchers to explore the catalytic potential of its complexes in transfer hydrogenation, formic acid dehydrogenation, and water oxidation. Further research and optimization are encouraged to fully elucidate the capabilities of catalysts derived from this versatile ligand.

References

- 1. Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen production by fromic acid dehydrogenation using iridium catalysts with pyridyl-pyrazole ligands [morressier.com]

- 4. Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation Catalyzed by Iridium Complexes Bearing Pyridyl-pyrazole Ligands: Effect of an Electron-donating Substituent on the Pyrazole Ring on the Catalytic Activity and Durability (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu( i ) complexes - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00402F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

Applications of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine in C-C Bond Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold is a significant structural motif in medicinal chemistry and materials science. Its unique combination of a pyridine and a pyrazole ring imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The formation of the crucial carbon-carbon (C-C) bond between the pyridine and pyrazole moieties, as well as the further functionalization of this core structure, heavily relies on modern cross-coupling methodologies. This document provides an overview of the key C-C bond-forming reactions involving this compound derivatives and detailed protocols for their implementation.

Key C-C Bond Formation Strategies

The construction and functionalization of the this compound core are predominantly achieved through palladium-catalyzed cross-coupling reactions. The three most prominent and versatile methods are the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. These reactions offer reliable pathways to create C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(sp²) bonds, respectively.

Signaling Pathway for Palladium-Catalyzed Cross-Coupling

Caption: General catalytic cycle for palladium-catalyzed C-C cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds and is particularly relevant for the initial construction of the 2-(pyrazol-3-yl)pyridine skeleton. This reaction typically involves the coupling of a halo-pyridine with a pyrazolylboronic acid or ester, or vice-versa.

Application: Synthesis of 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine

A key precursor for further functionalization, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine, can be synthesized via a Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of the C-C bond between the pyridine and pyrazole rings under relatively mild conditions.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heterocyclic compounds.

Reaction Scheme:

(Aryl Halide) + (Boronic Acid/Ester) --[Pd Catalyst, Base, Solvent]--> (Coupled Product)

Materials:

-

2-chloro-5-bromopyridine

-

5-methyl-1H-pyrazol-3-ylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 mmol, 1.0 equiv), 5-methyl-1H-pyrazol-3-ylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine.

Quantitative Data Summary (Representative)

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-chloro-5-bromopyridine | 5-methyl-1H-pyrazol-3-ylboronic acid pinacol ester | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |

Heck Reaction

Application: Hypothetical Heck Reaction for Vinyl Functionalization

A bromo-substituted this compound could be coupled with an alkene, such as butyl acrylate, to introduce a vinyl substituent.

Experimental Workflow: Heck Reaction

Caption: A generalized experimental workflow for a Heck reaction.

Experimental Protocol: General Heck Reaction

This protocol is based on general procedures for Heck reactions of heteroaryl halides.

Materials:

-

Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine derivative

-